3-(4-Methylbenzoyl)propionic acid

説明

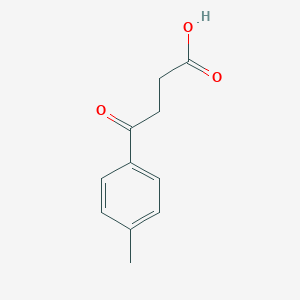

Structure

2D Structure

特性

IUPAC Name |

4-(4-methylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEUWZITKKSXAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00288225 | |

| Record name | 3-(4-Methylbenzoyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4619-20-9 | |

| Record name | 4-Methyl-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4619-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methylphenyl)-4-oxobutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004619209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4619-20-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Methylbenzoyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-METHYLPHENYL)-4-OXOBUTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYB7JU7CMX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Methylbenzoyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(4-methylbenzoyl)propionic acid, a valuable intermediate in the pharmaceutical and chemical industries. The document details the core synthesis mechanism, experimental protocols, and quantitative data to support researchers and professionals in drug development and organic synthesis.

Core Synthesis: Friedel-Crafts Acylation

The primary and most established method for synthesizing this compound is the Friedel-Crafts acylation of toluene with succinic anhydride.[1] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to generate a reactive acylium ion that subsequently acylates the toluene ring.[2][3] The methyl group on the toluene ring is an ortho-, para-director, leading to the formation of the desired para-substituted product.

Reaction Mechanism

The synthesis proceeds through a well-defined, multi-step mechanism:

-

Formation of the Acylium Ion: Anhydrous aluminum chloride, a potent Lewis acid, reacts with succinic anhydride to form a highly electrophilic acylium ion intermediate.

-

Electrophilic Attack: The electron-rich toluene molecule attacks the acylium ion. The methyl group's activating and para-directing effects favor the attack at the para position, leading to the formation of a resonance-stabilized carbocation intermediate (sigma complex).

-

Rearomatization: A base (such as the AlCl₄⁻ complex) abstracts a proton from the carbocation, restoring the aromaticity of the ring and yielding the aluminum salt of the final product.

-

Work-up: The reaction mixture is treated with an aqueous acid to hydrolyze the aluminum complex and liberate the final product, this compound.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product, this compound.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Toluene | 108-88-3 | C₇H₈ | 92.14 | -95 |

| Succinic Anhydride | 108-30-5 | C₄H₄O₃ | 100.07 | 119-121 |

| Aluminum Chloride (anhydrous) | 7446-70-0 | AlCl₃ | 133.34 | 192.6 (sublimes) |

| This compound | 4619-20-9 | C₁₁H₁₂O₃ | 192.21 | 128 |

Experimental Protocols

A representative experimental procedure for the synthesis of this compound is detailed below.[4]

Materials:

-

Toluene (457.5 mL)

-

Succinic anhydride (75.7 g)

-

Anhydrous aluminum trichloride (220.5 g)

-

1 M Hydrochloric acid (ice-cold, 1250 mL)

-

Ethyl acetate (50 mL)

-

Petroleum ether (500 mL)

Procedure:

-

In a suitable reaction vessel, dissolve succinic anhydride in toluene.

-

With stirring, add anhydrous aluminum trichloride in portions, maintaining the reaction temperature between 50-60 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.

-

Upon completion, slowly add the reaction mixture dropwise to vigorously stirred, ice-cold 1 M hydrochloric acid. A milky solid will precipitate.

-

Continue stirring for 30 minutes after the addition is complete.

-

Filter the solid precipitate and wash it sequentially with toluene and ice water.

-

Dissolve the filter cake in ethyl acetate.

-

Slowly add the ethyl acetate solution to petroleum ether to induce crystallization.

-

Stir the mixture for 30 minutes, then collect the crystals by filtration.

-

Dry the crystals at 40 °C for 2 hours to obtain the final product.

This procedure has been reported to yield an intermediate compound in 99.3% yield.[4]

Visualizations

Synthesis Mechanism Diagram

The following diagram illustrates the step-by-step mechanism of the Friedel-Crafts acylation for the synthesis of this compound.

Caption: Friedel-Crafts acylation mechanism.

Experimental Workflow

The logical flow of the experimental procedure is visualized in the diagram below.

Caption: Experimental synthesis workflow.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Methylphenyl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methylphenyl)-4-oxobutanoic acid, also known as 3-(4-methylbenzoyl)propionic acid, is an organic compound with the chemical formula C₁₁H₁₂O₃. It serves as a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its physicochemical properties, supported by experimental protocols and a visualization of its synthesis workflow. This document is intended to be a resource for professionals in research and development who require detailed information on this compound.

Physicochemical Properties

The key physicochemical properties of 4-(4-Methylphenyl)-4-oxobutanoic acid are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various experimental and physiological conditions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | [1] |

| Molar Mass | 192.21 g/mol | [1] |

| Melting Point | 124-130 °C | [1][2][3] |

| Boiling Point | 288.19 °C (rough estimate) | [1] |

| pKa | 4.57 ± 0.17 (Predicted) | [1] |

| Solubility in water | Insoluble | [4] |

| Solubility in organic solvents | Soluble in ethanol, esters, and chlorinated hydrocarbons. | [1] |

| Appearance | White crystalline powder | [1][4] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 4-(4-Methylphenyl)-4-oxobutanoic acid are outlined below.

Determination of Melting Point

The melting point of 4-(4-Methylphenyl)-4-oxobutanoic acid can be determined using the capillary method with a melting point apparatus.[5][6][7]

Materials:

-

4-(4-Methylphenyl)-4-oxobutanoic acid sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle (optional, for powdering the sample)

Procedure:

-

Ensure the 4-(4-Methylphenyl)-4-oxobutanoic acid sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (around 105-110 °C).

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[7][8]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration, which involves monitoring the pH of a solution of the acid as a titrant is added.[9][10]

Materials:

-

4-(4-Methylphenyl)-4-oxobutanoic acid

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately weigh a known amount of 4-(4-Methylphenyl)-4-oxobutanoic acid and dissolve it in a known volume of deionized water in a beaker. Gentle heating may be required to aid dissolution, followed by cooling to room temperature.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Fill the burette with the standardized NaOH solution.

-

Record the initial pH of the acid solution.

-

Add the NaOH solution in small increments (e.g., 0.1-0.2 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point (the point of the most rapid pH change).

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steep rise in the titration curve.[11]

Determination of Solubility

A qualitative and semi-quantitative determination of solubility can be performed by the shake-flask method.[12][13]

Materials:

-

4-(4-Methylphenyl)-4-oxobutanoic acid

-

Selected solvents (e.g., water, ethanol, diethyl ether, dichloromethane)

-

Test tubes with stoppers

-

Vortex mixer or shaker

-

Analytical balance

Procedure:

-

Add a small, known amount (e.g., 10 mg) of 4-(4-Methylphenyl)-4-oxobutanoic acid to a test tube.

-

Add a small volume (e.g., 1 mL) of the chosen solvent to the test tube.

-

Stopper the test tube and shake it vigorously for a set period (e.g., 1-2 minutes) at a constant temperature.[13]

-

Visually inspect the solution for any undissolved solid.

-

If the solid has completely dissolved, add another known amount of the solute and repeat the process until undissolved solid remains.

-

The solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or semi-quantitatively by calculating the approximate concentration at which saturation is achieved.

Synthesis Workflow

4-(4-Methylphenyl)-4-oxobutanoic acid is commonly synthesized via a Friedel-Crafts acylation reaction between toluene and succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][9] The general workflow for this synthesis is depicted below.

Biological Activity and Applications

While primarily utilized as a chemical intermediate, derivatives of 4-(4-methylphenyl)-4-oxobutanoic acid have been investigated for their biological activities. For instance, certain derivatives have been explored as antirheumatic agents.[12] The parent compound also serves as a precursor in the synthesis of various agrochemicals, where its structure allows for the creation of complex molecules with specific biological activities against pests or weeds.[2] Further research into the direct biological effects and potential signaling pathway interactions of 4-(4-methylphenyl)-4-oxobutanoic acid is warranted to fully elucidate its pharmacological potential.

References

- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid - HandWiki [handwiki.org]

- 6. DSpace [open.bu.edu]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 4-(4-甲基苯基)-4-氧代丁酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-(4-METHYLPHENYL)-2-(4-METHYLPHENYLTHIO)-4-OXOBUTANOIC ACID | 298217-65-9 [amp.chemicalbook.com]

- 13. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid [mdpi.com]

The Biological Activity of 3-(p-Toluoyl)propionic Acid: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Potential Therapeutic Applications and Underlying Mechanisms

Introduction

3-(p-Toluoyl)propionic acid, a molecule belonging to the class of arylpropionic acids, presents a compelling scaffold for the development of novel therapeutic agents. While direct and extensive research on this specific compound is limited, its structural similarity to known biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs), provides a strong basis for predicting its potential pharmacological activities. This technical guide synthesizes the available information on related compounds to extrapolate the likely biological activities, mechanisms of action, and relevant experimental protocols for the evaluation of 3-(p-Toluoyl)propionic acid. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and similar chemical entities.

Predicted Biological Activities and Rationale

Based on the activities of structurally related propionic acid derivatives, 3-(p-Toluoyl)propionic acid is predicted to exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The tolyl group, a substituted benzene ring, is a common feature in many pharmacologically active compounds, and its presence in this propionic acid derivative suggests the potential for diverse biological interactions.

Anti-inflammatory and Analgesic Activity

The structural resemblance to 3-benzoyl-propionic acid, which has demonstrated significant anti-inflammatory and analgesic properties, suggests a similar potential for 3-(p-Toluoyl)propionic acid. The likely mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

Antimicrobial Activity

Various derivatives of propionic acid have been shown to possess antibacterial and antifungal properties. The lipophilic nature of the tolyl group in 3-(p-Toluoyl)propionic acid may facilitate its interaction with microbial cell membranes, potentially disrupting their integrity and function.

Anticancer Activity

Propionic acid and its derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.

Quantitative Biological Data (Extrapolated)

Due to the limited availability of specific quantitative data for 3-(p-Toluoyl)propionic acid, the following tables present hypothetical data extrapolated from studies on structurally similar compounds and derivatives. These values are intended to serve as a benchmark for initial experimental design.

Table 1: Predicted In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Predicted IC50 (µM) | Assay Type |

| A549 (Human Lung Carcinoma) | 15 - 50 | MTT Assay |

| MCF-7 (Human Breast Adenocarcinoma) | 20 - 60 | MTT Assay |

| PC-3 (Human Prostate Adenocarcinoma) | 25 - 75 | MTT Assay |

| HepG2 (Human Liver Carcinoma) | 30 - 80 | MTT Assay |

Table 2: Predicted Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Microbial Strain | Predicted MIC (µg/mL) | Method |

| Staphylococcus aureus | 16 - 64 | Broth Microdilution |

| Bacillus subtilis | 32 - 128 | Broth Microdilution |

| Escherichia coli | 64 - 256 | Broth Microdilution |

| Candida albicans | 32 - 128 | Broth Microdilution |

| Aspergillus niger | 64 - 256 | Broth Microdilution |

Table 3: Predicted In Vivo Anti-inflammatory Activity

| Animal Model | Dosage (mg/kg) | Inhibition of Edema (%) |

| Carrageenan-induced rat paw edema | 50 | 30 - 45 |

| Carrageenan-induced rat paw edema | 100 | 45 - 60 |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of 3-(p-Toluoyl)propionic acid.

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-(p-Toluoyl)propionic acid against various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, PC-3, HepG2)

-

3-(p-Toluoyl)propionic acid

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of 3-(p-Toluoyl)propionic acid in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 3-(p-Toluoyl)propionic acid against various microbial strains.

Materials:

-

Bacterial and fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

3-(p-Toluoyl)propionic acid

-

96-well microplates

-

Microbial inoculum standardized to 0.5 McFarland standard

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of 3-(p-Toluoyl)propionic acid in the appropriate broth in a 96-well plate.

-

Inoculation: Add a standardized microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory effect of 3-(p-Toluoyl)propionic acid.

Materials:

-

Wistar rats (150-200 g)

-

3-(p-Toluoyl)propionic acid

-

Carrageenan solution (1% in saline)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Grouping: Divide the rats into groups: control (vehicle), standard drug, and different doses of 3-(p-Toluoyl)propionic acid.

-

Compound Administration: Administer the test compound or standard drug orally or intraperitoneally one hour before the carrageenan injection.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Potential Signaling Pathways

Based on the activities of related propionic acid derivatives, the following signaling pathways are plausible targets for 3-(p-Toluoyl)propionic acid.

Pro-inflammatory Signaling Pathway Inhibition

The primary anti-inflammatory mechanism is likely the inhibition of the cyclooxygenase (COX) pathway, leading to a reduction in prostaglandin synthesis. This would dampen the inflammatory response characterized by vasodilation, increased vascular permeability, and pain.

Caption: Predicted inhibition of the COX pathway by 3-(p-Toluoyl)propionic acid.

Apoptosis Induction in Cancer Cells

In the context of anticancer activity, 3-(p-Toluoyl)propionic acid may induce apoptosis through the intrinsic (mitochondrial) pathway. This could involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to caspase activation and programmed cell death.

Caption: Hypothetical intrinsic apoptosis pathway induced by 3-(p-Toluoyl)propionic acid.

Conclusion

While direct experimental evidence for the biological activity of 3-(p-Toluoyl)propionic acid is currently lacking in the public domain, its chemical structure strongly suggests a profile that includes anti-inflammatory, antimicrobial, and anticancer properties. The extrapolated data and detailed experimental protocols provided in this guide offer a solid foundation for initiating a comprehensive investigation into the therapeutic potential of this compound. Further research is warranted to elucidate its precise mechanisms of action and to validate its predicted biological activities. The signaling pathway diagrams offer a visual framework for hypothesis-driven research into its molecular targets. This document serves as a valuable resource for guiding future preclinical studies and unlocking the potential of 3-(p-Toluoyl)propionic acid in drug discovery and development.

An In-depth Technical Guide to the Structure Elucidation and Spectral Data of CAS 4619-20-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structure elucidation and spectral data for the compound identified by CAS number 4619-20-9. This molecule, chemically known as 4-(4-Methylphenyl)-4-oxobutanoic acid, is a keto-carboxylic acid that serves as a valuable building block in various chemical syntheses, including in the agrochemical industry.[1] This document details its chemical structure, synthesis, and a thorough analysis of its spectral properties to aid researchers in its identification and application.

Chemical Structure and Properties

Chemical Name: 4-(4-Methylphenyl)-4-oxobutanoic acid[1] CAS Number: 4619-20-9[2] Molecular Formula: C₁₁H₁₂O₃[2] Molecular Weight: 192.21 g/mol [2] Synonyms: 3-p-Toluoylpropionic acid, 4-(p-Tolyl)-4-oxobutyric acid[2] Appearance: White powder[1] Melting Point: 127-130 °C[3]

Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic acid

The primary method for synthesizing 4-(4-Methylphenyl)-4-oxobutanoic acid is through a Friedel-Crafts acylation reaction.[1] This well-established method involves the reaction of toluene with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Toluene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Methylene chloride (CH₂Cl₂)

-

Hydrochloric acid (HCl), dilute solution

-

Ice

Procedure:

-

In a reaction flask, dissolve succinic anhydride in methylene chloride.

-

Add o-methoxy toluene to the solution.

-

Cool the reaction mixture to below 5°C using an ice bath.

-

Slowly add anhydrous aluminum chloride to the cooled mixture while maintaining the temperature below 5°C.[4]

-

After the addition is complete, allow the reaction mixture to stand for one day at room temperature.[4]

-

Pour the reaction mixture into a beaker containing ice-cold dilute hydrochloric acid.

-

A precipitate will form; collect this crude product by filtration.

-

Wash the precipitate with water.

-

For purification, the crude product can be recrystallized from a suitable solvent such as ethanol.

Structure Elucidation and Spectral Data

The structural confirmation of 4-(4-Methylphenyl)-4-oxobutanoic acid is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | -COOH |

| 7.88 | Doublet | 2H | Aromatic H (ortho to C=O) |

| 7.28 | Doublet | 2H | Aromatic H (meta to C=O) |

| 3.25 | Triplet | 2H | -CH₂- (adjacent to C=O) |

| 2.80 | Triplet | 2H | -CH₂- (adjacent to COOH) |

| 2.42 | Singlet | 3H | -CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~197.5 | C=O (ketone) |

| ~178.0 | C=O (carboxylic acid) |

| ~144.0 | Aromatic C (quaternary, attached to -CH₃) |

| ~134.0 | Aromatic C (quaternary, attached to C=O) |

| ~129.5 | Aromatic CH (meta to C=O) |

| ~128.0 | Aromatic CH (ortho to C=O) |

| ~33.0 | -CH₂- (adjacent to C=O) |

| ~28.0 | -CH₂- (adjacent to COOH) |

| ~21.5 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1680 | Strong | C=O stretch (ketone) |

| ~1605, ~1575, ~1410 | Medium-Weak | C=C stretch (aromatic ring) |

| ~815 | Strong | C-H bend (para-disubstituted aromatic) |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 192 | [M]⁺ (Molecular ion) |

| 175 | [M - OH]⁺ |

| 147 | [M - COOH]⁺ |

| 119 | [CH₃C₆H₄CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Biological Activity and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing the specific biological activities or involvement in signaling pathways of 4-(4-Methylphenyl)-4-oxobutanoic acid. However, its role as a precursor in the synthesis of biologically active molecules, particularly in the agrochemical sector, suggests its potential for interacting with biological systems.[5] Further research is warranted to explore its pharmacological and toxicological profiles.

Conclusion

This technical guide has provided a detailed overview of the structural elucidation and spectral data of 4-(4-Methylphenyl)-4-oxobutanoic acid (CAS 4619-20-9). The synthesis via Friedel-Crafts acylation is a robust and well-documented method. The provided NMR, IR, and Mass Spectrometry data offer a comprehensive spectroscopic fingerprint for the unambiguous identification of this compound. While its direct biological activity is not yet well-defined, its utility as a synthetic intermediate underscores its importance in the development of new chemical entities. This guide serves as a valuable resource for researchers and professionals working with this versatile chemical compound.

References

An In-Depth Technical Guide to the Friedel-Crafts Acylation of Toluene with Succinic Anhydride

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the attachment of an acyl group to an aromatic ring. This electrophilic aromatic substitution reaction, developed by Charles Friedel and James Mason Crafts in 1877, is a versatile method for forming carbon-carbon bonds. This guide provides a detailed examination of the Friedel-Crafts acylation of toluene using succinic anhydride, a reaction that yields β-aroylpropionic acids. These products are valuable precursors for synthesizing a variety of heterocyclic compounds, which have been explored for applications such as their anti-inflammatory properties.[1]

This document outlines the reaction mechanism, detailed experimental protocols, and quantitative data, tailored for researchers, scientists, and professionals in drug development.

Reaction Mechanism

The Friedel-Crafts acylation of toluene with succinic anhydride proceeds via a well-established electrophilic aromatic substitution (EAS) mechanism. The reaction requires a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), to generate a potent electrophile.[1]

The key steps are as follows:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with succinic anhydride to form a highly reactive acylium ion intermediate. This ion is resonance-stabilized.[2]

-

Electrophilic Attack: The electron-rich toluene ring acts as a nucleophile, attacking the electrophilic acylium ion. The methyl group on toluene is an activating, ortho, para-director. Due to steric hindrance from the methyl group, the attack predominantly occurs at the para position, leading to the major product.[3]

-

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex or arenium ion, loses a proton to restore the aromaticity of the ring.[2][4] This step is rapid. The liberated proton reacts with the [AlCl₃(OH)]⁻ complex, regenerating the AlCl₃ catalyst and releasing HCl.

-

Product Formation: The final product is 4-oxo-4-(p-tolyl)butanoic acid, also known as β-(p-toluoyl)propionic acid. Unlike Friedel-Crafts alkylation, the acylation product is deactivated, which prevents further substitution reactions on the same ring.[5]

Quantitative Data Summary

The efficiency of the Friedel-Crafts acylation of succinic anhydride can vary based on the substrate and reaction conditions. The following table summarizes yields and conditions for various aromatic hydrocarbons, highlighting the high efficiency of the solvent-free method with toluene.

| Aromatic Substrate | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Benzene | AlCl₃ | Benzene | 30 min | Reflux | 77-82 | [1] |

| Toluene | AlCl₃ | None | 5 min | Room Temp. | 95 | [1] |

| Ethylbenzene | AlCl₃ | None | 6 min | Room Temp. | 92 | [1] |

| o-Xylene | AlCl₃ | None | 8 min | Room Temp. | 90 | [1] |

| m-Xylene | AlCl₃ | None | 8 min | Room Temp. | 94 | [1] |

| p-Xylene | AlCl₃ | None | 10 min | Room Temp. | 88 | [1] |

Experimental Protocols

Two primary protocols are presented: a conventional method involving a solvent and a more modern, efficient solvent-free approach.

Protocol 1: Conventional Synthesis of β-Aroylpropionic Acids (Adapted from Benzene)

This protocol describes a general procedure using the aromatic substrate as both reactant and solvent.

-

Materials:

-

Succinic anhydride (0.68 mole)

-

Dry, thiophene-free toluene (approx. 4.5 moles)

-

Powdered, anhydrous aluminum chloride (1.5 moles)

-

Concentrated Hydrochloric Acid (HCl)

-

Water, Ice

-

-

Equipment:

-

2-L three-necked, round-bottomed flask

-

Mechanical stirrer

-

Reflux condensers

-

Oil bath

-

Dropping funnel

-

-

Procedure:

-

In the three-necked flask, combine succinic anhydride and dry toluene.

-

Begin stirring and add the powdered anhydrous aluminum chloride all at once. An exothermic reaction will occur with the evolution of HCl gas.[1]

-

Heat the mixture in an oil bath to maintain reflux for 30 minutes with continuous stirring.[1]

-

After the reflux period, cool the flask in a cold water bath.

-

Slowly add 300 mL of water through a dropping funnel to quench the reaction.

-

If necessary, remove excess toluene via steam distillation.[1]

-

Pour the hot solution into a beaker and allow it to cool.

-

Decant the liquid from any precipitated solid and acidify the liquid with concentrated HCl (approx. 20 mL). A precipitate of the product will form.[1]

-

Filter the precipitate, wash it with hot water, and dry to obtain the final product.[1]

-

Protocol 2: Solvent-Free Synthesis of β-(p-toluoyl)propionic Acid

This protocol is an environmentally benign, rapid, and highly efficient method conducted at room temperature.[1]

-

Materials:

-

Succinic anhydride (1.0 g, 0.01 mole)

-

Toluene (0.01 mole)

-

Powdered, anhydrous aluminum chloride (2.67 g, 0.02 mole)

-

Crushed ice

-

Hydrochloric Acid

-

-

Equipment:

-

Mortar and pestle

-

Efficient fume hood

-

TLC apparatus for reaction monitoring

-

Filtration apparatus

-

-

Procedure:

-

Working inside a fume hood, place succinic anhydride and powdered anhydrous aluminum chloride in a mortar.[1]

-

Grind the mixture with the pestle for approximately 1 minute.[1]

-

Add toluene (0.01 mole) to the reaction mixture.[1]

-

Continue grinding the mixture for 5 minutes. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[1]

-

Upon completion, quench the reaction by carefully adding the mixture to a beaker containing crushed ice and hydrochloric acid.[1]

-

Collect the resulting solid product by filtration.

-

Wash the solid with water and allow it to dry. The product is often pure enough not to require further purification.[1]

-

Experimental Workflow and Logic

The general workflow for a Friedel-Crafts acylation is a systematic process involving reagent preparation, reaction execution, and product isolation.

Safety and Handling Considerations

-

Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ is a strong Lewis acid that reacts vigorously and exothermically with moisture, including humidity in the air, to produce corrosive HCl gas.[6] It should be handled quickly in a dry environment (fume hood), and containers must be sealed immediately after use.

-

Aromatic Hydrocarbons: Toluene is flammable and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.[1]

-

Reaction Exotherm: The addition of aluminum chloride can be highly exothermic.[1] Appropriate cooling, such as an ice bath, should be readily available to control the reaction temperature, especially during reagent addition in conventional protocols.[3]

-

Work-up: The quenching step with water and acid is also exothermic and releases HCl gas. This must be performed slowly and cautiously in a fume hood.

References

Synonyms and alternative names for 3-(4-Methylbenzoyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4-Methylbenzoyl)propionic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its chemical identity, physicochemical properties, detailed synthesis protocols, and its role in the broader context of drug development.

Chemical Identity: Synonyms and Alternative Names

This compound is known by several alternative names in scientific literature and chemical databases. A comprehensive list of these synonyms is provided below to aid in literature searches and material procurement.

-

4-(4-Methylphenyl)-4-oxobutanoic acid[1]

-

3-(p-Toluoyl)propionic acid[3]

-

4-(p-Tolyl)-4-oxobutyric Acid[3]

-

Tolyloyl Propionic Acid

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 4619-20-9 | [1] |

| Molecular Formula | C₁₁H₁₂O₃ | [1][5] |

| Molecular Weight | 192.21 g/mol | [1] |

| Melting Point | 127-130 °C | [5] |

| Boiling Point | 378.8 °C at 760 mmHg | |

| pKa | 4.57 ± 0.17 | [5] |

| LogP | 1.58 | [1] |

| Appearance | White to light brown crystalline powder | [5][6] |

| Solubility | Soluble in ethanol, esters, and chlorinated hydrocarbons; insoluble in water. | [5] |

Experimental Protocols

This section details a common and effective method for the laboratory synthesis of this compound.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the synthesis from succinic anhydride and toluene.[1]

Materials:

-

Succinic anhydride (75.7 g)

-

Toluene (457.5 mL)

-

Anhydrous aluminum trichloride (AlCl₃) (220.5 g)

-

1 M Hydrochloric acid (HCl), iced (1250 mL)

-

Ethyl acetate (50 mL)

-

Petroleum ether (500 mL)

Procedure:

-

Dissolve 75.7 g of succinic anhydride in 457.5 mL of toluene in a suitable reaction vessel.

-

While stirring the solution, add 220.5 g of anhydrous aluminum trichloride in batches. It is crucial to control the addition to maintain the reaction temperature between 50-60 °C.

-

Allow the reaction to proceed for 2 hours. The completion of the reaction can be monitored using thin-layer chromatography (TLC).

-

Prepare a beaker with 1250 mL of 1 M iced hydrochloric acid.

-

Slowly and carefully add the reaction mixture dropwise to the iced hydrochloric acid with vigorous stirring. A milky solid will precipitate during this step.

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

Collect the precipitated solid by filtration.

-

Wash the filter cake sequentially with toluene and ice water.

-

Dissolve the washed solid in 50 mL of ethyl acetate.

-

Induce crystallization by slowly adding the ethyl acetate solution to 500 mL of petroleum ether under stirring.

-

Continue stirring for 30 minutes to ensure complete crystallization.

-

Collect the crystals by filtration and dry them at 40 °C for 2 hours to yield the final product.

Role in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its primary application is in the production of non-steroidal anti-inflammatory drugs (NSAIDs) and hypnotic agents.

4.1. Synthesis of Tolmetin

Tolmetin is an NSAID used to treat pain and inflammation. This compound serves as a precursor in some synthetic routes to Tolmetin, where the pyrrole ring is constructed and elaborated. While multiple synthetic pathways to Tolmetin exist, the utilization of related building blocks underscores the importance of this chemical scaffold. For instance, a common precursor, 5-(p-toluoyl)-1-methylpyrrole-2-acetonitrile, is hydrolyzed to form Tolmetin.[7] The diagram below illustrates a generalized workflow for the synthesis of Tolmetin where a toluoyl moiety is a key component.

Caption: Figure 1: Synthetic Workflow for Tolmetin

4.2. Synthesis of Zolpidem

This compound is a key starting material for the synthesis of Zolpidem, a widely used hypnotic agent. The synthesis involves the conversion of the carboxylic acid to an amide, followed by further cyclization and elaboration to form the final imidazo[1,2-a]pyridine structure.[8] The workflow below outlines the initial steps in the synthesis of a key intermediate for Zolpidem starting from this compound.

Caption: Figure 2: Initial Steps in Zolpidem Intermediate Synthesis

Safety and Handling

This compound is classified as an irritant.[6] It may cause skin, eye, and respiratory irritation.[6] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5]

This technical guide serves as a foundational resource for professionals engaged in research and development involving this compound. For more detailed information, consulting the cited literature is recommended.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. 4-Oxo-4-(p-tolyl)butanoic acid | CymitQuimica [cymitquimica.com]

- 4. 4619-20-9 4-Oxo-4-(p-tolyl)butanoic acid AKSci J96907 [aksci.com]

- 5. chembk.com [chembk.com]

- 6. lobachemie.com [lobachemie.com]

- 7. Tolmetin | 26171-23-3 [chemicalbook.com]

- 8. US20040054230A1 - Synthesis of n,n-dimethyl-3-(4-methyl) benzoyl propionamide a key intermediate of zolpidem - Google Patents [patents.google.com]

The Guardian Molecule: An In-Depth Technical Guide to the Corrosive Inhibition Mechanism of 3-(4-Methylbenzoyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corrosion poses a significant threat to the longevity and integrity of metallic materials across numerous industries. The utilization of organic corrosion inhibitors is a cornerstone of modern mitigation strategies. This technical guide provides a comprehensive examination of the corrosive inhibition mechanism of 3-(4-Methylbenzoyl)propionic acid (MBPA). While specific experimental data for MBPA is limited in publicly available literature, this document synthesizes the established principles of corrosion inhibition by aromatic carboxylic acids to elucidate its protective action. We delve into the electrochemical interactions, adsorption behavior, and the formation of a protective barrier at the metal-corrosive interface. Detailed experimental protocols for evaluating inhibitor performance are provided, alongside illustrative data and visualizations to create a thorough resource for professionals in materials science and chemical research.

Introduction to Corrosion and the Role of Inhibitors

Corrosion is the electrochemical degradation of a material, typically a metal, due to its reaction with its environment. This process leads to the deterioration of the material's physical and chemical properties, resulting in significant economic losses and safety concerns. Corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal exposed to that environment.

Organic inhibitors, such as this compound, function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to the corrosive species. The efficiency of these inhibitors is intrinsically linked to their molecular structure, which dictates their ability to adsorb and form a stable, inhibitive layer.

The Inhibitive Action of this compound

The corrosion inhibition mechanism of this compound on a metal surface, such as steel in an acidic medium, is a multi-faceted process involving adsorption and the formation of a protective barrier. This mechanism can be broken down into the following key stages:

-

Adsorption at the Metal-Solution Interface: The MBPA molecule possesses several active centers for adsorption. The carboxyl group (-COOH) can interact with the positively charged metal surface (in acidic solutions) through electrostatic interactions. Furthermore, the aromatic ring, with its delocalized π-electrons, and the oxygen atom of the carbonyl group, with its lone pair of electrons, can form coordinate bonds with the vacant d-orbitals of the metal atoms. This process involves the displacement of pre-adsorbed water molecules from the metal surface.

-

Protective Film Formation: The adsorbed MBPA molecules orient themselves on the metal surface, creating a hydrophobic barrier. This film isolates the metal from the aggressive corrosive environment, thereby hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Molecular modeling studies suggest that the binding of similar ligands to a metal surface occurs through hydrophobic interactions, which are stronger than hydrogen bonds.[1]

-

Mixed Inhibition: Aromatic carboxylic acids often act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions.[2] The adsorption of the inhibitor molecules blocks the active sites for both metal dissolution and hydrogen evolution. This is typically observed in potentiodynamic polarization studies as a decrease in both anodic and cathodic current densities.

The overall proposed mechanism involves a combination of physisorption (electrostatic interactions) and chemisorption (coordinate bonding), leading to the formation of a stable and effective protective layer on the metal surface.

Quantitative Assessment of Inhibition Performance

Table 1: Potentiodynamic Polarization Data

| Inhibitor Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |

| 0 (Blank) | -450 | 500 | 70 | 120 | - |

| 0.1 | -440 | 150 | 68 | 115 | 70.0 |

| 0.5 | -435 | 75 | 65 | 110 | 85.0 |

| 1.0 | -425 | 30 | 62 | 105 | 94.0 |

| 5.0 | -410 | 15 | 60 | 100 | 97.0 |

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

| Inhibitor Concentration (mM) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | 50 | 200 | - |

| 0.1 | 180 | 100 | 72.2 |

| 0.5 | 400 | 60 | 87.5 |

| 1.0 | 950 | 40 | 94.7 |

| 5.0 | 1800 | 25 | 97.2 |

Table 3: Weight Loss Measurement Data

| Inhibitor Concentration (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) | Surface Coverage (θ) |

| 0 (Blank) | 100 | 5.0 | - | - |

| 0.1 | 32 | 1.6 | 68.0 | 0.68 |

| 0.5 | 16 | 0.8 | 84.0 | 0.84 |

| 1.0 | 7 | 0.35 | 93.0 | 0.93 |

| 5.0 | 4 | 0.2 | 96.0 | 0.96 |

Experimental Protocols

Weight Loss Method

The weight loss method is a straightforward and widely used technique for determining corrosion rates and inhibition efficiencies.[3]

-

Sample Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately measured.

-

Immersion Test: The prepared coupons are suspended in beakers containing the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor.

-

Duration: The coupons are immersed for a specified period (e.g., 24 hours) at a constant temperature.

-

Final Measurement: After immersion, the coupons are removed, cleaned to remove corrosion products (typically with a solution containing HCl and a cleaning inhibitor like hexamine), washed, dried, and re-weighed.

-

Calculations:

-

The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

-

The inhibition efficiency (IE%) is calculated as: IE% = [(W₀ - Wᵢ) / W₀] × 100 where W₀ and Wᵢ are the weight losses in the absence and presence of the inhibitor, respectively.[4]

-

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism of action. These tests are typically performed using a three-electrode setup in an electrochemical cell, consisting of a working electrode (the metal sample), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).[5]

-

Stabilization: The working electrode is immersed in the test solution for a period (e.g., 1 hour) to allow the open-circuit potential (OCP) to stabilize.

-

Polarization Scan: The potential of the working electrode is scanned from a potential cathodic to the OCP to a potential anodic to the OCP at a slow scan rate (e.g., 1 mV/s).[6]

-

Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). The inhibition efficiency is calculated using the formula: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.[7]

-

Stabilization: The working electrode is stabilized at the OCP as in the PDP measurement.

-

Impedance Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied to the electrode over a wide frequency range (e.g., 100 kHz to 10 mHz).[8]

-

Data Analysis: The impedance data is typically presented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). The inhibition efficiency is calculated as: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.[9]

Surface Analysis Techniques

-

Sample Preparation: After the immersion test, the metal coupons are gently rinsed with distilled water and dried.[10]

-

Imaging: The surface morphology of the coupons is examined using an SEM to visualize the extent of corrosion damage and the formation of a protective film.

-

Sample Preparation: To preserve the adsorbed inhibitor film, samples are carefully rinsed with a non-polar solvent (to remove the corrosive medium without dissolving the organic inhibitor) and dried under a stream of inert gas.

-

Analysis: XPS is used to analyze the elemental composition of the surface film, providing direct evidence of the adsorption of the inhibitor and its interaction with the metal surface.[11]

Adsorption Isotherm and Thermodynamic Considerations

The adsorption of this compound on the metal surface can be described by an adsorption isotherm. The Langmuir adsorption isotherm is often a suitable model for the adsorption of organic inhibitors.[12] It assumes the formation of a monolayer of the inhibitor on the metal surface. The degree of surface coverage (θ), calculated from weight loss or electrochemical data, is related to the inhibitor concentration (C) by the Langmuir equation:

C / θ = 1 / Kads + C

where Kads is the adsorption equilibrium constant. A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir isotherm.

The standard free energy of adsorption (ΔG°ads) can be calculated from the Kads value, providing insight into the spontaneity and nature of the adsorption process (physisorption or chemisorption).

Visualizing the Mechanism and Workflows

Proposed Inhibition Mechanism

Caption: Proposed mechanism of corrosion inhibition by this compound.

Experimental Workflow for Inhibitor Evaluation

Caption: Workflow for the comprehensive evaluation of a corrosion inhibitor.

Adsorption and Protective Layer Formation

References

- 1. icmt.ohio.edu [icmt.ohio.edu]

- 2. Carboxylic Acids: Pitting Corrosion Inhibitors for Carbon Steel in Alkaline Medium and in the Presence of Chlorides: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. farsi.msrpco.com [farsi.msrpco.com]

- 7. iicbe.org [iicbe.org]

- 8. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]

- 9. j-cst.org [j-cst.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

Navigating the Chemical Landscape: A Technical Guide to the Hazards and Safe Handling of 3-(4-Methylbenzoyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hazards and necessary safety precautions for 3-(4-Methylbenzoyl)propionic acid (CAS No. 4619-20-9). Designed for laboratory and drug development settings, this document synthesizes critical safety data, outlines detailed handling protocols, and visualizes key safety workflows to ensure a secure research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS Classification

The GHS classification for this compound is summarized in the table below.

| Hazard Class | Hazard Category |

| Skin Irritation | Category 2 |

| Serious Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Tract Irritation) |

GHS Label Elements

The following table details the GHS label elements, including the pictogram, signal word, and hazard statements.[1][2][3]

| Element | Description |

| Pictogram | (Exclamation Mark) |

| Signal Word | Warning [1][2][3] |

| Hazard Statements | H315: Causes skin irritation.[1][2][3] H319: Causes serious eye irritation.[1][2][3] H335: May cause respiratory irritation.[1][2][3] |

Precautionary Statements

A comprehensive list of precautionary statements is provided to ensure safe handling and emergency response.[2]

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3] |

| P264 | Wash skin thoroughly after handling.[1] | |

| P271 | Use only outdoors or in a well-ventilated area.[1][3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[3] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[3] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[3][4] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1][3] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1][3] |

| P405 | Store locked up.[1] | |

| Disposal | P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] |

Toxicological Information

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict experimental protocols is paramount when working with this compound.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.

| Body Part | Protection | Standard |

| Hands | Chemical-resistant gloves (e.g., nitrile rubber) | EN 374 |

| Eyes/Face | Tightly fitting safety goggles or face shield | EN 166 (EU) or NIOSH (US)[1] |

| Body | Laboratory coat, long-sleeved clothing | --- |

| Respiratory | Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved N95 or equivalent particulate respirator is recommended. | --- |

Safe Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.[1]

-

Procedural Controls:

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep away from incompatible materials such as oxidizing agents.[6]

-

Store locked up.[1]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or the person feels unwell, seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice. |

| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill and Leakage Procedures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as outlined in section 3.1. Avoid breathing dust.[1]

-

Containment and Cleaning: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1] Collect the spilled material using a method that does not generate dust (e.g., wet sweep or use a HEPA-filtered vacuum) and place it in a suitable, closed container for disposal.[1][6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[2]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][6]

Visualizing Safety Workflows

The following diagrams, generated using the DOT language, illustrate key logical relationships in the hazard and safety protocols for this compound.

References

An In-depth Technical Guide to the Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid. The primary focus is on the prevalent and efficient synthesis of this compound via the Friedel-Crafts acylation of toluene with succinic anhydride. This document details the reaction mechanism, provides a comprehensive experimental protocol, and presents key quantitative data. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in organic synthesis and drug development, where this compound serves as a key intermediate.

Introduction

4-(4-Methylphenyl)-4-oxobutanoic acid, also known as 3-(4-methylbenzoyl)propionic acid or 3-(p-toluoyl)propionic acid, is an organic compound of significant interest in chemical synthesis.[1] Its molecular structure, featuring a keto group and a carboxylic acid moiety, makes it a versatile building block for the synthesis of more complex molecules. Notably, it serves as a precursor in the production of agrochemicals and various pharmaceutical compounds.[2] The synthesis of this acid is a classic example of a Friedel-Crafts acylation reaction, a fundamental method for the formation of carbon-carbon bonds to an aromatic ring.[1] This reaction is frequently used in undergraduate organic chemistry education to demonstrate electrophilic aromatic substitution.[1]

History and Discovery

Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic Acid

The most common and efficient method for the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of toluene with succinic anhydride, using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1]

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the succinic anhydride, leading to the formation of a highly electrophilic acylium ion.

-

Electrophilic Attack: The electron-rich π-system of the toluene ring attacks the acylium ion. Due to the electron-donating nature of the methyl group on toluene, this attack is directed primarily to the para position, resulting in high regioselectivity.

-

Rearomatization: The resulting carbocation intermediate, known as a sigma complex, loses a proton to restore the aromaticity of the ring, yielding the aluminum chloride complex of the product.

-

Hydrolysis: An aqueous workup is performed to hydrolyze the aluminum chloride complex and liberate the final product, 4-(4-methylphenyl)-4-oxobutanoic acid.

Experimental Protocol

This protocol provides a detailed procedure for the laboratory-scale synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid.

Materials:

-

Toluene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add succinic anhydride and nitrobenzene.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with vigorous stirring.

-

Addition of Toluene: Add toluene dropwise to the reaction mixture through the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete (monitored by TLC).

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Washing: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexane to obtain pure 4-(4-methylphenyl)-4-oxobutanoic acid.

References

The Pivotal Role of 3-(p-Toluoyl)propionic Acid as a Pharmaceutical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(p-Toluoyl)propionic acid is a key chemical intermediate with significant applications in the synthesis of various pharmaceutical compounds. This technical guide provides an in-depth analysis of its synthesis, properties, and, most notably, its crucial role in the production of the non-steroidal anti-inflammatory drug (NSAID), Tolmetin. Detailed experimental protocols for its synthesis via Friedel-Crafts acylation are presented, along with a comprehensive overview of the subsequent synthetic steps leading to Tolmetin. Furthermore, the mechanism of action of Tolmetin is elucidated through a signaling pathway diagram, providing valuable context for drug development professionals.

Introduction

In the landscape of pharmaceutical manufacturing, the identification and utilization of versatile intermediates are paramount to efficient and scalable drug synthesis. 3-(p-Toluoyl)propionic acid, a derivative of propionic acid, serves as a prime example of such a crucial building block. Its chemical structure, featuring both a carboxylic acid group and a toluoyl moiety, allows for a range of chemical transformations, making it a valuable precursor in multi-step synthetic pathways. This guide will focus on its primary application as an intermediate in the synthesis of Tolmetin, a widely used NSAID for the management of pain and inflammation associated with arthritis.[1][2]

Synthesis of 3-(p-Toluoyl)propionic Acid

The most common and efficient method for the synthesis of 3-(p-Toluoyl)propionic acid is the Friedel-Crafts acylation of toluene with succinic anhydride.[3] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[3]

Reaction Mechanism

The reaction proceeds through the formation of an acylium ion intermediate from the reaction of succinic anhydride with aluminum chloride. This highly electrophilic species then attacks the electron-rich toluene ring, preferentially at the para position due to the directing effect of the methyl group and for steric reasons. A subsequent work-up protonates the carboxylate to yield the final product.

Quantitative Data on Synthesis

The yield of 3-(p-Toluoyl)propionic acid is influenced by various factors, including the choice of catalyst, solvent, reaction time, and temperature. A solvent-free approach has been shown to be particularly efficient.[3]

| Aromatic Substrate | Catalyst | Solvent | Reaction Time (min) | Temperature | Yield (%) |

| Toluene | AlCl₃ | None (Solvent-free) | 5 | Room Temp. | 95 |

| Benzene | AlCl₃ | Benzene | 30 | Reflux | 77-82 |

Table 1: Comparative yields of Friedel-Crafts acylation of succinic anhydride with different aromatic substrates.[3]

Experimental Protocol: Solvent-Free Synthesis

This protocol outlines a rapid and high-yielding method for the synthesis of 3-(p-Toluoyl)propionic acid.[3]

Materials:

-

Toluene (0.01 mole)

-

Succinic anhydride (1.0 g, 0.01 mole)

-

Anhydrous aluminum chloride (2.67 g, 0.02 mole), powdered

-

Crushed ice

-

Concentrated hydrochloric acid

-

Mortar and pestle

-

Fume hood

-

Filtration apparatus

Procedure:

-

In a fume hood, combine succinic anhydride and powdered anhydrous aluminum chloride in a mortar.

-

Grind the mixture with a pestle for approximately 1 minute.

-

Add toluene to the mixture and continue to grind for 5 minutes at room temperature.

-

Carefully transfer the reaction mixture to a beaker containing crushed ice and a small amount of concentrated hydrochloric acid to quench the reaction.

-

Collect the resulting solid precipitate by filtration.

-

Wash the solid with cold water to remove any remaining inorganic impurities.

-

Dry the product, which is typically of high purity.

Role in the Synthesis of Tolmetin

3-(p-Toluoyl)propionic acid is a direct precursor to p-toluoyl chloride, a key reagent in the synthesis of Tolmetin. The conversion of the carboxylic acid to the more reactive acyl chloride is a critical step that facilitates the subsequent acylation of the pyrrole ring in the Tolmetin synthesis pathway.

Conversion to p-Toluoyl Chloride

The carboxylic acid group of 3-(p-Toluoyl)propionic acid can be converted to an acyl chloride using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[4][5]

Experimental Protocol: General Procedure for Acyl Chloride Formation [6]

-

To a stirred solution of 3-(p-Toluoyl)propionic acid in an inert solvent (e.g., dichloromethane) at room temperature, add oxalyl chloride (typically 2 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the mixture at room temperature for 1 hour.

-

Concentrate the resulting mixture under reduced pressure to afford the crude p-toluoyl chloride, which can be used in the next step without further purification.

Synthesis of Tolmetin

The synthesis of Tolmetin involves the Friedel-Crafts acylation of a 1-methyl-2-pyrroleacetic acid derivative with p-toluoyl chloride.[7][8]

Experimental Protocol: Synthesis of Tolmetin [7]

-

To a cooled (0-5 °C) solution of ethyl 1-methyl-2-pyrroleacetate in a suitable solvent (e.g., ethylene chloride), add aluminum chloride.

-

Slowly add a solution of p-toluoyl chloride in the same solvent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

-

Pour the reaction mixture into a mixture of ice and hydrochloric acid.

-

Separate the organic layer, wash, dry, and concentrate it to obtain the crude ethyl ester of Tolmetin.

-

Hydrolyze the ester using a base (e.g., sodium hydroxide) to yield Tolmetin.

Mechanism of Action of Tolmetin

Tolmetin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[9][10] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9] By inhibiting COX enzymes, Tolmetin reduces the production of these pro-inflammatory prostaglandins.[11]

Caption: Mechanism of action of Tolmetin.

Experimental Workflows and Logical Relationships

The synthesis of Tolmetin from basic starting materials via the intermediate 3-(p-Toluoyl)propionic acid can be visualized as a multi-step process.

Caption: Overall workflow for the synthesis of Tolmetin.

Conclusion

3-(p-Toluoyl)propionic acid is a fundamentally important intermediate in pharmaceutical synthesis, particularly in the production of the NSAID Tolmetin. Its efficient synthesis via Friedel-Crafts acylation, coupled with its straightforward conversion to a reactive acyl chloride, makes it an ideal building block for the construction of the final drug molecule. Understanding the synthesis and application of this intermediate, as well as the mechanism of action of the resulting drug, is crucial for researchers and professionals in the field of drug development and medicinal chemistry. The detailed protocols and diagrams provided in this guide serve as a valuable resource for those involved in the synthesis and study of related pharmaceutical compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis routes of 3-(p-Tolyl)propionic acid [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. p-Toluoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. CA1151187A - Process for preparing 1-methyl-5-(p-toluoyl)pyrrole-2- acetic acid - Google Patents [patents.google.com]

- 8. CN103435527A - Preparation method of non-steroid anti-inflammatory drug tolmetin - Google Patents [patents.google.com]

- 9. 1-Methyl-5-(p-toluoyl)-2-pyrroleacetic Acid | CAS, Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 10. scribd.com [scribd.com]

- 11. 3-(PHENYLSULFONYL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]

Theoretical yield calculation for 3-(4-Methylbenzoyl)propionic acid synthesis

An In-Depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of 3-(4-Methylbenzoyl)propionic Acid

Introduction